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molecular formula C16H34OSn B8494226 4-(Tributylstannyl)but-3-en-1-ol CAS No. 212783-03-4

4-(Tributylstannyl)but-3-en-1-ol

Cat. No. B8494226
M. Wt: 361.2 g/mol
InChI Key: YRCYJJJGBGBFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09243002B2

Procedure details

A stirred mixture of but-3-yn-1-ol (7.00 g, 99.87 mmol) and AIBN (0.50 g, 2.81 mmol), contained in large round-bottomed flask equipped with a reflux condenser, was degassed with N2 at 25° C. and treated with Bu3SnH (40.4 mL, 150 mmol). The mixture was slowly heated to 90° C. and stirred at 100° C. for 16 hours. The solution was cooled and the crude product was subjected to chromatography on Al2O3 gel with a 1-10% gradient of EtOAc in PE. The mixture of E-isomer and Z-isomer were obtained as colorless oil (15 g, 40.9%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
40.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[CH3:6][CH2:7][CH2:8][CH2:9][SnH:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14]>CC(N=NC(C#N)(C)C)(C#N)C.CCOC(C)=O>[CH2:15]([Sn:10]([CH2:9][CH2:8][CH2:7][CH3:6])([CH2:11][CH2:12][CH2:13][CH3:14])[CH:4]=[CH:3][CH2:2][CH2:1][OH:5])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
40.4 mL
Type
reactant
Smiles
CCCC[SnH](CCCC)CCCC
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in large round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
was degassed with N2 at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
The mixture of E-isomer

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)[Sn](C=CCCO)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 40.9%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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